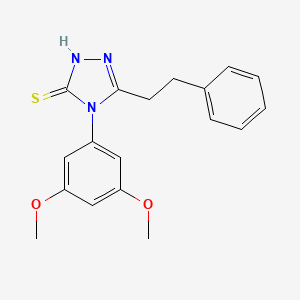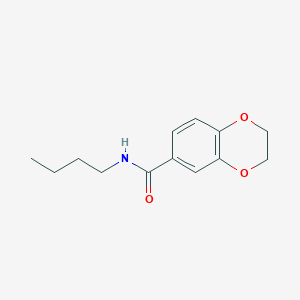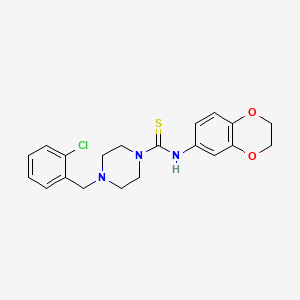![molecular formula C20H22N2O3 B4777388 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4777388.png)
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone
Overview
Description
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as PPQ, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It is a member of the quinazolinone family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo and has also been found to have anti-viral activity against several viruses, including influenza and herpes simplex virus.
Mechanism of Action
The mechanism of action of 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the expression of several genes that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been found to have anti-viral activity against several viruses, including influenza and herpes simplex virus.
Advantages and Limitations for Lab Experiments
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for research purposes. 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
However, there are also some limitations to the use of 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to specifically target its activity. Additionally, 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been found to have some toxicity in certain cell types, which means that care must be taken when using it in experiments.
Future Directions
There are several future directions for research on 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone. One area of research is to further investigate its anti-cancer properties and to determine its potential as a therapeutic agent for the treatment of cancer. Another area of research is to investigate its anti-viral properties and to determine its potential as a therapeutic agent for the treatment of viral infections.
Additionally, there is a need for further research to fully understand the mechanism of action of 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone and to identify its molecular targets. This will help to design more targeted experiments to investigate its activity and potential therapeutic applications.
Conclusion:
In conclusion, 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone, including investigating its anti-cancer and anti-viral properties and identifying its molecular targets.
properties
IUPAC Name |
3-[3-(2-propan-2-yloxyphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(2)25-19-11-6-5-10-18(19)24-13-7-12-22-14-21-17-9-4-3-8-16(17)20(22)23/h3-6,8-11,14-15H,7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNZEQUMMXYBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4777309.png)
![ethyl 4-methyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4777316.png)

![methyl {[5-(4-ethyl-5-methyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4777321.png)
![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B4777330.png)


![2-(2-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4777371.png)
![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide](/img/structure/B4777379.png)


![2,2-dichloro-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4777398.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4777406.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4777409.png)